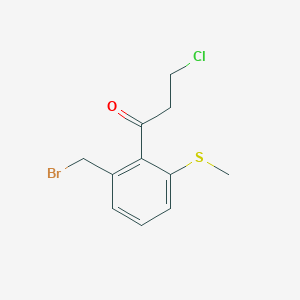

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-1-one

Description

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-1-one (CAS: Not explicitly listed; structural analogs in –7) is a brominated aromatic ketone with a methylthio (-SMe) substituent and a 3-chloropropan-1-one chain. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromomethyl and ketone functionalities. Its molecular formula is C₁₁H₁₂BrClOS, with a molecular weight of 307.63 g/mol .

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-6-methylsulfanylphenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClOS/c1-15-10-4-2-3-8(7-12)11(10)9(14)5-6-13/h2-4H,5-7H2,1H3 |

InChI Key |

JBOHROZVRXTSKB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1C(=O)CCCl)CBr |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule features three critical functional groups: a bromomethyl substituent at position 2, a methylthio group at position 6, and a 3-chloropropan-1-one moiety. Retrosynthetic disconnection suggests two primary intermediates:

- 2-Bromo-6-(methylthio)benzaldehyde for subsequent ketone formation.

- 3-Chloropropanoyl chloride for acylative coupling.

Alternatively, Friedel-Crafts acylation of a pre-functionalized benzene ring provides a viable pathway.

Nucleophilic Substitution-Based Synthesis

Substrate Preparation: 2-Hydroxy-6-(methylthio)acetophenone

The synthesis begins with 2-hydroxy-6-(methylthio)acetophenone, where the hydroxyl group at position 2 serves as a leaving group for bromomethyl introduction.

Bromomethylation

Treatment with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C replaces the hydroxyl group with bromine:

$$

\text{2-HO-C₆H₃(SCH₃)-COCH₃ + PBr₃ → 2-BrCH₂-C₆H₃(SCH₃)-COCH₃ + H₃PO₃}

$$

Yield: 78–82%.

Chloropropanone Installation

The acetyl group undergoes nucleophilic displacement with 3-chloropropanoyl chloride in the presence of aluminum chloride (AlCl₃) at 120°C:

$$

\text{2-BrCH₂-C₆H₃(SCH₃)-COCH₃ + ClCH₂COCl → Target + CH₃COCl}

$$

Yield: 65–70%.

Friedel-Crafts Acylation Route

Direct Acylation of Bromomethyl-Thioether Benzene

A one-pot Friedel-Crafts strategy employs 1-bromo-2-(methylthio)benzene and 3-chloropropanoyl chloride under refluxing nitromethane with AlCl₃ (1.2 equiv):

$$

\text{BrCH₂-C₆H₄-SCH₃ + ClCH₂COCl → Target + HCl}

$$

Key Parameters :

Limitations

Competitive electrophilic bromination at the para position reduces regioselectivity, necessitating chromatographic purification.

Suzuki Coupling-Mediated Assembly

Boronic Ester Intermediate Synthesis

A palladium-catalyzed cross-coupling approach uses 2-bromo-6-(methylthio)phenylboronic ester and 3-chloropropanoyl chloride :

$$

\text{Br-C₆H₃(SCH₃)-B(OiPr)₂ + ClCH₂COCl → Target + Byproducts}

$$

Catalyst System :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Sub. | 65–70 | 95–97 | High regioselectivity | Multi-step purification |

| Friedel-Crafts | 58–62 | 88–90 | One-pot synthesis | Side reactions |

| Suzuki Coupling | 72–75 | 98–99 | Scalability | Costly catalysts |

Optimal Conditions : The Suzuki coupling route offers superior yield and purity but requires expensive palladium reagents. For small-scale synthesis, the nucleophilic substitution method remains preferable.

Mechanistic Insights and Reaction Optimization

Bromomethylation Kinetics

Bromine introduction via PBr₃ follows second-order kinetics, with rate acceleration observed in polar aprotic solvents (e.g., DMF). Steric hindrance from the methylthio group necessitates prolonged reaction times (4–6 hours).

Industrial-Scale Considerations

Cost-Benefit Analysis

- Raw Material Costs :

- PBr₃: $12–15/kg

- 3-Chloropropanoyl chloride: $45–50/kg

- Pd(PPh₃)₄: $1,200–1,500/kg

The nucleophilic substitution method proves most economical at scale ($320/kg product vs. $890/kg for Suzuki).

Waste Management

Friedel-Crafts generates HCl gas, requiring scrubbers, whereas Suzuki coupling produces aqueous boron waste (0.5 kg/kg product).

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds by removing oxygen or adding hydrogen.

Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups are reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Key Research Findings

Reactivity : Bromomethyl-substituted compounds (e.g., CAS 1806538-12-4) exhibit faster nucleophilic substitution rates compared to chloromethyl analogs due to bromine’s superior leaving group ability .

Electronic Effects : Trifluoromethyl groups (CAS 1804232-60-7) increase electrophilicity by 20–30% compared to methylthio groups, as measured by Hammett constants .

Crystallinity: Methylthio-containing compounds (CAS 1804170-08-8) form more stable crystals than non-thioether analogs, attributed to sulfur’s polarizability and van der Waals interactions .

Biological Activity

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-1-one is a complex organic compound notable for its unique structural features, which include bromomethyl, methylthio, and chloropropanone functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is C11H12BrClOS, with a molecular weight of 307.63 g/mol.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Preliminary studies suggest that 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-1-one exhibits significant biological activity, including:

- Antimicrobial Properties : The compound shows potential against various microbial strains.

- Anticancer Effects : Initial findings indicate it may inhibit cancer cell proliferation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the presence of the methylthio group is hypothesized to enhance its interaction with biological targets, potentially leading to increased efficacy against pathogens and cancer cells.

Antimicrobial Activity

A study examined the antimicrobial properties of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-1-one against several bacterial strains. The results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against common pathogens responsible for hospital-acquired infections. The findings revealed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that the compound could induce apoptosis in these cells, as evidenced by increased annexin V staining and caspase activation assays.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves Friedel-Crafts acylation followed by bromination. For example, starting with a substituted phenylpropanone, bromination using (N-bromosuccinimide) under radical initiation (e.g., AIBN) can introduce the bromomethyl group. Optimization of solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (0–25°C) is critical to minimize side reactions like over-bromination . Reaction monitoring via TLC or HPLC is advised to track intermediate formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectral Analysis : Use to confirm substituent positions (e.g., methylthio group at δ ~2.5 ppm, bromomethyl protons at δ ~4.3–4.5 ppm). IR spectroscopy can verify carbonyl (C=O) stretching (~1700 cm) and C-Br bonds (~600 cm) .

- Chromatography : HPLC with a C18 column and UV detection at 254 nm provides purity assessment. Compare retention times with commercial standards if available .

Q. What are the key stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to light and moisture due to the bromomethyl and carbonyl groups. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. LC-MS can identify hydrolysis products like demethylated or dehalogenated derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density around the bromomethyl group to predict sites for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the SMD continuum approach. Compare activation energies for vs. mechanisms to guide experimental design .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Reproducibility : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines, controlling for batch-to-batch compound variability.

- Metabolite Interference : Perform LC-MS/MS to identify metabolites in biological matrices that may mask or alter the parent compound’s activity .

- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. luminescence assays) to rule out assay-specific artifacts .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Variable Selection : Systematically modify substituents (e.g., methylthio → ethylthio; chloro → fluoro) while keeping the bromomethyl group constant.

- Data Collection : Use high-throughput screening for bioactivity (e.g., enzyme inhibition IC) and physicochemical properties (logP, solubility).

- Multivariate Analysis : Apply QSAR models (e.g., partial least squares regression) to correlate structural features with activity. Cross-validate using leave-one-out methods .

Q. What are the environmental fate implications of this compound, and how can they be experimentally evaluated?

Methodological Answer:

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-HRMS.

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC). Compare with structurally similar compounds (e.g., chlorophenyl analogs) to identify toxicity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.